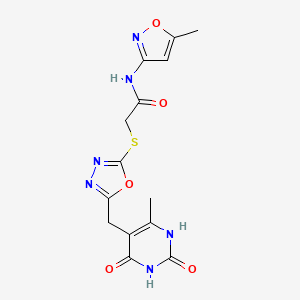![molecular formula C6H9N3O2S B2690526 Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate CAS No. 2110795-29-2](/img/structure/B2690526.png)
Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate is an organic compound that belongs to the thiadiazole family, which consists of a thiadiazole ring linked to an acetate group. This compound is of interest in the fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with readily available chemicals such as methylamine, thiourea, and chloroacetic acid.
Cyclization Reaction: : The first step involves the reaction of thiourea with chloroacetic acid, leading to the formation of 5-amino-1,3,4-thiadiazole.
Methylation: : This intermediate is then methylated using a methylating agent such as methyl iodide under basic conditions to yield 5-(methylamino)-1,3,4-thiadiazole.
Esterification: : Finally, the compound is esterified by reacting with methanol in the presence of an acid catalyst to form Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate.
Industrial Production Methods:
Industrial-scale production follows a similar synthetic route but is optimized for cost efficiency, scalability, and yield. Continuous flow reactors, advanced purification techniques, and automated systems are often employed to maximize production efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate can undergo oxidation reactions, often using reagents like hydrogen peroxide, to form sulfoxides or sulfones.
Reduction: : This compound can be reduced using agents such as sodium borohydride to yield the corresponding alcohols or amines.
Substitution: : It undergoes nucleophilic substitution reactions, especially at the amine and ester functional groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions:
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: : Sodium borohydride or lithium aluminum hydride in polar solvents.
Substitution: : Alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, amines.
Substitution products: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has versatile applications in various scientific domains:
Chemistry: : It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Researchers study its potential as an enzyme inhibitor or substrate, particularly in metabolic pathways involving sulfur-containing compounds.
Medicine: : It shows promise in the development of novel therapeutics, including antimicrobial and anticancer agents.
Industry: : It is employed in the manufacture of specialty chemicals and materials with unique properties, such as dyes and polymers.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: : Enzymes and proteins containing sulfur or active sites conducive to binding thiadiazole derivatives.
Pathways Involved: : Inhibition of enzymes involved in bacterial cell wall synthesis or tumor growth, interference with DNA replication, and modulation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
Methyl 2-[5-amino-1,3,4-thiadiazol-2-yl]acetate
Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate
Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate is unique in its specific combination of methylamino and acetate functional groups, which confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for developing new drugs and chemicals with specialized applications.
This compound opens up an array of opportunities in chemical research and industrial applications. Its potential to undergo diverse chemical reactions and its promising biological activities render it an exciting subject for further exploration.
Eigenschaften
IUPAC Name |
methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-7-6-9-8-4(12-6)3-5(10)11-2/h3H2,1-2H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKQAXSTGLMBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2690444.png)





![N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2690453.png)




![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2690463.png)
![N-butyl-3-[(4-chlorophenyl)methanesulfonyl]-N-methylquinoxalin-2-amine](/img/structure/B2690465.png)

